2-Ethyl-benzo[d][1,3]oxazin-4-one - 2916-09-8

2-Ethyl-benzo[d][1,3]oxazin-4-one

Catalog Number: EVT-430326
CAS Number: 2916-09-8
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

2-Ethyl-4H-benzo[d][1,3]oxazin-4-one can be synthesized through various methods, with the most common approach involving the condensation of anthranilic acid derivatives with appropriate reagents. One study describes the synthesis of 2-ethyl-4H-benzo[d][1,3]oxazin-4-one by reacting 2-amino-3-methylbenzoic acid with triethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid under reflux conditions . The reaction proceeds through a cyclocondensation mechanism, where the orthoester acts as a source of the ethyl group and the carbonyl group in the oxazinone ring.

  • Palladium-catalyzed carbonylative cross-coupling: This method utilizes N-(ortho-bromoaryl)amides and benzene-1,3,5-triyl triformate (TFBen) as the carbonyl source in the presence of a palladium catalyst . This approach offers a less toxic alternative as it avoids using CO gas.
  • Reaction with aryl isoselenocyanates: This method involves reacting monosubstituted anthranilic acids with substituted phenyl isoselenocyanates . This approach is advantageous as it does not require harsh reagents and allows the recycling of Se powder, a byproduct of the reaction.
  • Palladium-Catalyzed C-C Triple Bond Cleavage: This method utilizes azidoalkynes and involves a palladium catalyst to facilitate a tandem aminopalladation of the alkyne and oxidative rearrangement . This approach provides a novel route for synthesizing a variety of 4H-benzo[d][1,3]oxazin-4-ones.
Chemical Reactions Analysis
  • Reactions with Nucleophiles: The carbonyl group of the oxazinone ring is susceptible to nucleophilic attack, leading to ring-opening or ring-expansion reactions. For instance, reaction with hydrazine hydrate can afford quinazolinone derivatives , which are important pharmacophores with diverse biological activities.
  • Reactions with Electrophiles: The aromatic ring of the benzoxazinone core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. For example, bromination of 2-ethyl-4H-benzo[d][1,3]oxazin-4-one can yield the corresponding dibromo derivative .
Mechanism of Action
  • Inhibition of Enzymes: Benzoxazinones are known to inhibit various enzymes involved in crucial cellular processes. For instance, some derivatives have demonstrated inhibitory activity against EGFR (Epidermal Growth Factor Receptor) , a key protein involved in cell growth and proliferation. Inhibition of EGFR can potentially lead to antitumor effects.
  • Interaction with DNA: The planar structure of benzoxazinones allows them to intercalate between DNA base pairs, potentially interfering with DNA replication and transcription . This interaction with DNA can contribute to the cytotoxic effects observed in cancer cells.
Applications
  • Anticancer Activity: Studies have shown that derivatives of 2-ethyl-4H-benzo[d][1,3]oxazin-4-one exhibit potent anticancer activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . These compounds induce apoptosis, a programmed cell death mechanism, in cancer cells, highlighting their potential as anticancer agents.
  • Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory activity in various animal models of inflammation . These compounds inhibit the production of pro-inflammatory cytokines, suggesting their potential for treating inflammatory diseases.
  • Antibacterial Activity: Certain 2-ethyl-4H-benzo[d][1,3]oxazin-4-one derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . These compounds inhibit bacterial growth by interfering with essential bacterial enzymes or metabolic pathways.

6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one

  • Compound Description: This compound served as a crucial starting material in a study focusing on the synthesis and anticancer activity of novel benzoxazinone derivatives []. Researchers subjected this compound to reactions with various nitrogen nucleophiles, resulting in the formation of quinazolinone derivatives and related compounds []. These derivatives were subsequently evaluated for their anticancer properties against breast (MCF-7) and liver (HepG2) cancer cell lines [].

Ethyl benzoate derivative (13)

  • Compound Description: This derivative arises from the reaction of 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one with ethanol, an oxygen nucleophile []. Notably, this derivative, along with several other synthesized compounds, exhibited significant antiproliferative activity against cancer cells while showing minimal toxicity towards normal fibroblasts [].
  • Relevance: While not a direct derivative of 2-Ethyl-benzo[d][1,3]oxazin-4-one, it highlights the reactivity of the benzoxazinone core (shared with the target compound) and its potential for generating biologically active molecules [].

Benzoxazinone derivatives (14a and 14b)

  • Compound Description: These derivatives are synthesized by reacting 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one with benzaldehyde derivatives, acting as carbon electrophiles []. These compounds demonstrated potent antiproliferative effects against both MCF-7 and HepG2 cancer cell lines [].
  • Relevance: Similar to the previous compound, these derivatives showcase the versatility of the benzoxazinone core (shared with 2-Ethyl-benzo[d][1,3]oxazin-4-one) in generating diverse compounds with biological activity [].

5,6-difluoro-2-Methyl-4H-benzo (d) (1, 3)-Oxazin-4-one

  • Compound Description: This compound, along with its derivative 3-Amino-5,6-difluoro-2-Mehtyl-quinzolin 4(3H)-One, was synthesized and evaluated for its anti-inflammatory activity []. Both compounds displayed significant anti-inflammatory effects [].
  • Relevance: This compound shares the benzo[d][1,3]oxazin-4-one core structure with 2-Ethyl-benzo[d][1,3]oxazin-4-one, differing in the substituents at the 2nd and 5th positions and the presence of fluorine atoms []. This structural similarity suggests a potential for 2-Ethyl-benzo[d][1,3]oxazin-4-one to exhibit anti-inflammatory properties as well.

2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one

  • Compound Description: This compound was synthesized and evaluated for its anticancer activity against the MCF-7 breast cancer cell line []. It exhibited moderate cytotoxicity in the study [].
  • Relevance: This compound shares the core benzo[d][1,3]oxazin-4-one structure with 2-Ethyl-benzo[d][1,3]oxazin-4-one, with the key difference being the presence of a 3,4-dichlorophenyl substituent at the 2nd position []. This highlights the potential of modifying the substituent at the 2nd position of the benzo[d][1,3]oxazin-4-one scaffold to achieve desired biological activity.
  • Compound Description: This compound was synthesized and found to exhibit anticancer activity against the A549 human lung cancer cell line []. Molecular docking studies suggested its potential as a Methionyl-tRNA synthetase inhibitor [].
  • Relevance: Similar to the previous compound, this molecule shares the core benzo[d][1,3]oxazin-4-one structure with 2-Ethyl-benzo[d][1,3]oxazin-4-one but has a phenyl group at the 2nd position []. This further reinforces the idea that modifications at the 2nd position can impact biological activity within this class of compounds.

7-chloro-2–methyl-4H-benzo[d][1,3]–oxazin-4–one

  • Compound Description: This compound, along with its derivative 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, was investigated for antibacterial activity []. It showed significant activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa [].
  • Relevance: This compound shares the benzo[d][1,3]oxazin-4-one core structure with 2-Ethyl-benzo[d][1,3]oxazin-4-one, differing in the substituents at the 2nd and 7th positions []. The demonstrated antibacterial activity suggests a potential for similar activity in 2-Ethyl-benzo[d][1,3]oxazin-4-one, albeit further investigation is needed.

6-Iodo-2-Methyl-4H-benzo[d][1,3]-Oxazin-4-one

  • Compound Description: This compound, along with its derivative 3-Amino-6-Iodo-2—Methyl-3H-Quinazolin-4-One, was evaluated for its anti-inflammatory activity []. Notably, compound 3 (3-Amino-6-Iodo-2—Methyl-3H-Quinazolin-4-One) exhibited potent anti-inflammatory effects [].
  • Relevance: Similar to other related compounds, this compound shares the core benzo[d][1,3]oxazin-4-one structure with 2-Ethyl-benzo[d][1,3]oxazin-4-one, with differences in the substituents at the 2nd and 6th positions []. This structural similarity, coupled with the observed anti-inflammatory activity, provides further support for the potential of 2-Ethyl-benzo[d][1,3]oxazin-4-one as a scaffold for developing anti-inflammatory agents.

(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives and 5-substituted-thioxothiazolidindione derivatives

  • Compound Description: This group of compounds was explored for anticonvulsant activity []. One derivative (4e) exhibited potent anticonvulsant effects and was suggested to inhibit the NaV1.1 channel [].
  • Relevance: While structurally different from 2-Ethyl-benzo[d][1,3]oxazin-4-one, these compounds highlight the potential of heterocyclic compounds containing carbonyl and nitrogen functionalities for anticonvulsant activity []. This suggests a possible avenue for exploring similar properties in 2-Ethyl-benzo[d][1,3]oxazin-4-one derivatives.

Properties

CAS Number

2916-09-8

Product Name

2-Ethyl-benzo[d][1,3]oxazin-4-one

IUPAC Name

2-ethyl-3,1-benzoxazin-4-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-2-9-11-8-6-4-3-5-7(8)10(12)13-9/h3-6H,2H2,1H3

InChI Key

FSLNYVWFIGYFSY-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C(=O)O1

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)O1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.